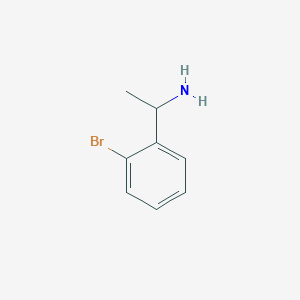

![molecular formula C15H27N3O4Si B041029 4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one CAS No. 51549-28-1](/img/structure/B41029.png)

4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

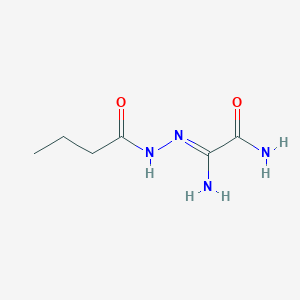

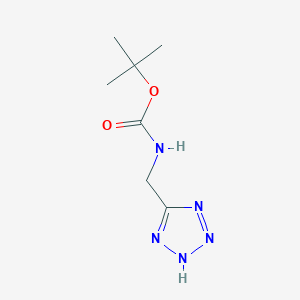

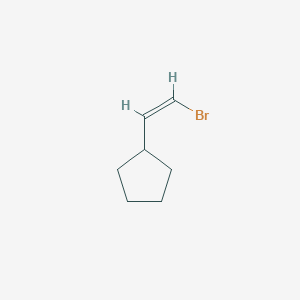

Pyrimidine derivatives have been synthesized through various methods, including the reaction of ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate (DMTE) with amino-heterocycles, demonstrating the utility of DMTE in constructing pyrimidine structures with potential for further functionalization (Kanno et al., 1991). Other approaches involve the use of enantiomerically pure β-amino acids derived from 2-tert-butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone, illustrating the versatility in synthesizing pyrimidine compounds with chirality control (Lakner et al., 2003).

Molecular Structure Analysis

The crystal and molecular structures of related pyrimidine compounds have been extensively studied, revealing details such as hydrogen-bonded chains and framework structures. For instance, 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine and its derivatives display a range of hydrogen-bonding patterns contributing to their solid-state architectures (Portilla et al., 2006).

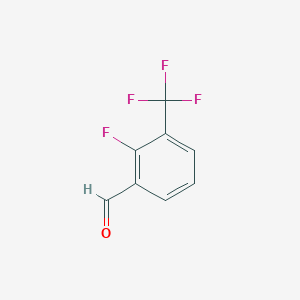

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including benzylation, nitrosation, and cycloaddition, producing polymorphs with distinct structural and bonding features (Glidewell et al., 2003). These reactions highlight the reactivity of the pyrimidine ring and its utility in synthetic chemistry.

科学的研究の応用

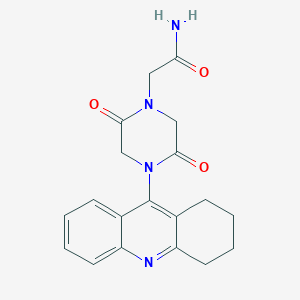

Hybrid Catalysts in Pyrimidine Synthesis

Research highlights the significance of pyranopyrimidine cores, closely related to the chemical structure , as key precursors in medicinal and pharmaceutical industries. These cores are valuable due to their broad synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been extensively utilized for the synthesis of substituted pyranopyrimidin-2-one derivatives, showcasing the compound's relevance in drug development and synthetic chemistry (Parmar, Vala, & Patel, 2023).

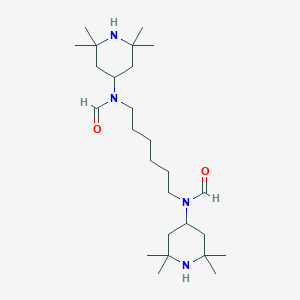

Spin Label Amino Acids in Peptide Studies

Another area of application involves the use of spin label amino acids like TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) in peptide research. These compounds, by incorporating into peptides, allow for detailed analysis of peptide secondary structures and dynamics, demonstrating the utility of such chemically modified amino acids in understanding biological processes and designing bioactive molecules (Schreier et al., 2012).

Tautomerism of Nucleic Acid Bases

Investigations into the tautomerism of purine and pyrimidine bases, essential components of DNA and RNA, underline the importance of understanding chemical equilibria influenced by molecular interactions. Studies using molecules similar to the one could provide insight into the stability and biological activity of nucleic acids, offering a foundation for novel drug designs and therapeutic strategies (Person et al., 1989).

特性

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3O4Si/c1-15(2,3)23(4,5)22-10-8-13(21-11(10)9-19)18-7-6-12(16)17-14(18)20/h6-7,10-11,13,19H,8-9H2,1-5H3,(H2,16,17,20)/t10-,11+,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRQVAPWUBFSDY-DMDPSCGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(OC1CO)N2C=CC(=NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=CC(=NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3O4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B40963.png)

![1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine](/img/structure/B40970.png)

![4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid](/img/structure/B40975.png)